6-(2-Methoxyphenyl)nicotinaldehyde chemical structure and properties
6-(2-Methoxyphenyl)nicotinaldehyde chemical structure and properties
6-(2-Methoxyphenyl)nicotinaldehyde: A Comprehensive Technical Guide on Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
6-(2-Methoxyphenyl)nicotinaldehyde (CAS: 898405-24-8) is a highly versatile, bifunctional molecular building block widely utilized in modern medicinal chemistry and materials science[1][2]. By integrating an electrophilic nicotinaldehyde core with a sterically demanding and electron-rich 2-methoxyphenyl moiety, this compound serves as a critical intermediate for synthesizing complex heterocyclic architectures. Notably, it acts as a primary scaffold in the development of selective CYP11B1 inhibitors used for treating cortisol-dependent diseases such as Cushing's syndrome[3][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, validated synthetic protocols, and downstream pharmaceutical applications.
Physicochemical Profiling
To facilitate integration into high-throughput screening and synthesis pipelines, the core quantitative data of 6-(2-Methoxyphenyl)nicotinaldehyde is summarized below[1][2]:
| Property | Value |
| Chemical Name | 6-(2-Methoxyphenyl)nicotinaldehyde |
| Synonyms | 6-(2-Methoxyphenyl)pyridine-3-carboxaldehyde |
| CAS Registry Number | 898405-24-8 |
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| Purity Standard | ≥ 98% (HPLC/NMR) |
| Structural Features | Pyridine ring, 2-methoxyphenyl substituent, C3-aldehyde |
| Appearance | Pale yellow to off-white solid |
Structural & Mechanistic Insights
As a Senior Application Scientist, understanding the "why" behind a molecule's reactivity is just as critical as knowing its structure. The utility of 6-(2-Methoxyphenyl)nicotinaldehyde stems from three synergistic structural domains:
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The Pyridine Core: The nitrogen atom in the heteroaromatic pyridine ring inductively and resonance-withdraws electron density. This renders the aldehyde group at the C3 position exceptionally electrophilic, accelerating nucleophilic addition reactions compared to standard benzaldehydes.
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The 2-Methoxyphenyl Substituent: The methoxy group at the ortho position introduces a unique steric and electronic profile. The oxygen atom acts as a critical hydrogen-bond acceptor, which is essential for binding affinity within the active sites of target enzymes (e.g., CYP11B1)[4]. Furthermore, the steric bulk of the ortho-methoxy group restricts free rotation around the biaryl C-C bond, pre-organizing the molecule into a preferred conformation that often enhances target selectivity and reduces off-target entropy penalties.
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The Aldehyde Functionality: This serves as a highly reactive handle for downstream diversification, seamlessly undergoing reductive aminations, Knoevenagel condensations, and Wittig olefination.
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most robust, scalable, and atom-economical method for synthesizing 6-(2-Methoxyphenyl)nicotinaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromonicotinaldehyde and 2-methoxyphenylboronic acid[3][5].
Causality of Experimental Choices:
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Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected for its high efficiency in the oxidative addition step to electron-deficient aryl bromides like 6-bromonicotinaldehyde.
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Base Selection: An aqueous solution of Sodium carbonate (Na2CO3) is utilized to activate the boronic acid. The base forms a reactive, electron-rich boronate complex that facilitates the critical transmetalation step with the Pd(II) intermediate.
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Solvent System: A biphasic mixture of Toluene/Ethanol/Water (2:1:1 v/v) is employed. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, ensuring optimal contact between the reactants and the catalytic cycle.
Step-by-Step Protocol (Self-Validating System):
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Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge 6-bromonicotinaldehyde (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq)[3]. Validation Check: The 0.2 eq excess of boronic acid compensates for potential protodeboronation side reactions, ensuring complete consumption of the aryl bromide.
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Catalyst Loading: Add Pd(PPh3)4 (0.05 eq, 5 mol%). Validation Check: The catalyst powder must be bright yellow; if it appears brown or black, it has oxidized to Pd(II) or degraded to palladium black and will result in reaction failure.
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Solvent & Base Addition: Degas a mixture of Toluene/EtOH (2:1 v/v) by sparging with argon for 15 minutes. Add the solvent to the flask, followed by a degassed 2M aqueous solution of Na2CO3 (2.0 eq).
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Reaction Execution: Heat the biphasic mixture to 90°C under vigorous stirring for 12-16 hours. Validation Check: Monitor the reaction via TLC (Hexane/Ethyl Acetate 3:1) or LC-MS. The complete disappearance of the 6-bromonicotinaldehyde spot confirms the end of the catalytic cycle.
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Workup: Cool to room temperature, dilute with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from Hexane to 20% Ethyl Acetate in Hexane) to yield the pure 6-(2-Methoxyphenyl)nicotinaldehyde as a pale yellow solid[3].
Fig 1: Suzuki-Miyaura cross-coupling workflow for 6-(2-Methoxyphenyl)nicotinaldehyde synthesis.
Downstream Applications in Drug Discovery
The strategic placement of the aldehyde group allows 6-(2-Methoxyphenyl)nicotinaldehyde to act as a central hub for generating diverse compound libraries[5][6].
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Metabolic Modulators (CYP11B1 Inhibitors): Reductive amination or condensation with imidazole/triazole derivatives yields potent inhibitors of steroid-11β-hydroxylase (CYP11B1). These compounds are critical in the targeted treatment of cortisol-dependent diseases such as Cushing's syndrome[3][4]. The 2-methoxyphenyl group provides essential spatial orientation within the enzyme's active site.
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Kinase Inhibitors: The aldehyde can be converted into secondary or tertiary amines via reductive amination with sodium cyanoborohydride (NaCNBH3), forming flexible, basic linkers that fit precisely into the ATP-binding pockets of various kinases.
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Fluorescent Probes: Knoevenagel condensation with active methylene compounds extends the conjugated pi-system, producing fluorescent ligands utilized in cellular imaging and target engagement assays.
Fig 2: Downstream derivatization pathways for drug discovery applications.
Analytical Validation & Quality Control
To ensure the structural integrity and purity of the synthesized 6-(2-Methoxyphenyl)nicotinaldehyde prior to downstream biological applications, the following analytical validations are mandatory[1][3]:
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1H NMR (CDCl3, 400 MHz): Key diagnostic signals include the highly deshielded aldehyde proton (CHO) appearing as a sharp singlet around δ 10.1 ppm. The methoxy protons (OCH3) appear as a strong, integrating singlet near δ 3.8-3.9 ppm. The pyridine and phenyl aromatic protons will resonate in the downfield region between δ 7.0 and 9.1 ppm.
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LC-MS (ESI+): Electrospray ionization should reveal a prominent [M+H]+ peak at m/z 214.1, confirming the exact molecular weight of 213.23 g/mol .
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HPLC: Purity is assessed using a reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA). A single sharp peak at the specific retention time validates the >98% purity requirement.
References
- Google Patents (US9394290B2). "Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases". United States Patent Office.
Sources
- 1. CAS:898405-24-8, 6-(2-甲氧基苯基)-3-吡啶甲醛-毕得医药 [bidepharm.com]
- 2. 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde | 898405-24-8 [chemicalbook.com]
- 3. US9394290B2 - Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases - Google Patents [patents.google.com]
- 4. US9394290B2 - Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases - Google Patents [patents.google.com]
- 5. Boric Acids| Ambeed [ambeed.com]
- 6. 376584-63-3 | (1H-Pyrazol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
